molecular formula C25H27NO6 B3642583 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3642583
M. Wt: 437.5 g/mol
InChI Key: VRTNKMVRIGJSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes ethoxyphenyl and methoxyphenyl groups attached to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings or the dihydropyridine core.

Scientific Research Applications

3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.

    Medicine: Research explores its potential use in developing new drugs, particularly for cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, affecting calcium ion flow and influencing various physiological processes. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers in the treatment of hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

    Felodipine: A dihydropyridine calcium channel blocker with high vascular selectivity.

Uniqueness

3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine core, which may confer distinct pharmacological properties and potential therapeutic benefits. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

dimethyl 4-(2-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-5-32-22-9-7-6-8-19(22)23-20(24(27)30-3)15-26(16-21(23)25(28)31-4)14-17-10-12-18(29-2)13-11-17/h6-13,15-16,23H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTNKMVRIGJSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
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3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
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3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
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3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
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3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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